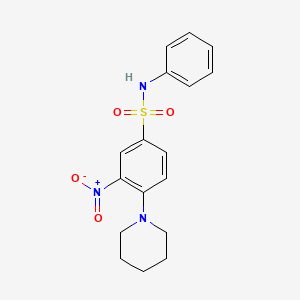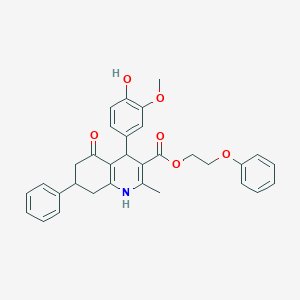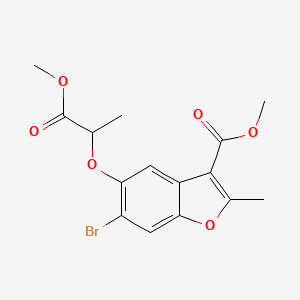![molecular formula C16H20N4O2 B4933301 N-[3-(1H-imidazol-1-yl)propyl]-N'-(1-phenylethyl)ethanediamide](/img/structure/B4933301.png)
N-[3-(1H-imidazol-1-yl)propyl]-N'-(1-phenylethyl)ethanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(1H-imidazol-1-yl)propyl]-N'-(1-phenylethyl)ethanediamide, commonly known as 'CI-994', is a small molecule inhibitor that has been widely used in scientific research for its potential therapeutic applications. It is a histone deacetylase (HDAC) inhibitor that has been shown to have anti-cancer and anti-inflammatory properties. In
Mechanism of Action
The mechanism of action of CI-994 involves the inhibition of N-[3-(1H-imidazol-1-yl)propyl]-N'-(1-phenylethyl)ethanediamide activity. N-[3-(1H-imidazol-1-yl)propyl]-N'-(1-phenylethyl)ethanediamides are enzymes that remove acetyl groups from histone proteins, leading to the repression of gene transcription. Inhibition of N-[3-(1H-imidazol-1-yl)propyl]-N'-(1-phenylethyl)ethanediamide activity by CI-994 leads to the accumulation of acetylated histones, which leads to the activation of tumor suppressor genes and the repression of oncogenes.
Biochemical and Physiological Effects:
CI-994 has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, CI-994 has been shown to induce apoptosis (programmed cell death) in cancer cells. It has also been shown to inhibit angiogenesis (the formation of new blood vessels) and to have anti-angiogenic properties.
Advantages and Limitations for Lab Experiments
CI-994 has several advantages for lab experiments. It is a small molecule inhibitor that is easy to synthesize and has high purity. It has been extensively studied and its mechanism of action is well understood. However, there are also some limitations to using CI-994 in lab experiments. It has low water solubility, which can make it difficult to use in some assays. It also has a short half-life, which can limit its effectiveness in vivo.
Future Directions
There are several future directions for research on CI-994. One area of research is the development of more potent and selective N-[3-(1H-imidazol-1-yl)propyl]-N'-(1-phenylethyl)ethanediamide inhibitors. Another area of research is the development of formulations that improve the water solubility and bioavailability of CI-994. Additionally, there is a need for more studies on the safety and toxicity of CI-994, as well as its potential use in combination with other therapies. Finally, there is a need for more studies on the potential use of CI-994 in non-cancer diseases, such as inflammatory and autoimmune disorders.
Synthesis Methods
The synthesis of CI-994 involves the reaction of 1-phenylethylamine with 3-bromo-propylamine to yield N-[3-(1-phenylethyl)propyl]ethane-1,2-diamine. This intermediate is then reacted with imidazole-1-propionic acid to give CI-994. The synthesis of CI-994 has been optimized to yield high purity and high yield of the final product.
Scientific Research Applications
CI-994 has been widely studied for its potential therapeutic applications. It has been shown to have anti-cancer properties by inhibiting N-[3-(1H-imidazol-1-yl)propyl]-N'-(1-phenylethyl)ethanediamide activity, which leads to the accumulation of acetylated histones and the activation of tumor suppressor genes. CI-994 has also been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
properties
IUPAC Name |
N-(3-imidazol-1-ylpropyl)-N'-(1-phenylethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2/c1-13(14-6-3-2-4-7-14)19-16(22)15(21)18-8-5-10-20-11-9-17-12-20/h2-4,6-7,9,11-13H,5,8,10H2,1H3,(H,18,21)(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNDBNQLTECGTLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C(=O)NCCCN2C=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 2-[(4-chloro-3-nitrobenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4933222.png)
![10-acetyl-3,3-dimethyl-11-(4-nitrophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4933226.png)
![N,N,N'-triethyl-N'-[2-(trifluoromethyl)benzyl]-1,2-ethanediamine](/img/structure/B4933233.png)
![1-(3-phenyl-2-propen-1-yl)-4-[2-(1H-tetrazol-1-yl)benzoyl]piperazine](/img/structure/B4933239.png)
![1-[2-(4-bromophenyl)-2-oxoethyl]-3,5-dimethylpyridinium bromide](/img/structure/B4933257.png)
![2-[1-(4-chlorophenoxy)ethyl]-3-(4-methoxyphenyl)-4(3H)-quinazolinone](/img/structure/B4933271.png)
![1-(4-biphenylyl)-3-[(2-methoxyphenyl)amino]-2-propen-1-one](/img/structure/B4933274.png)


![6-bromo-3-[5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-4-phenyl-2(1H)-quinolinone](/img/structure/B4933292.png)

![8-methoxy-4-methyl-2-{[1-methyl-2-oxo-2-(1-pyrrolidinyl)ethyl]thio}quinoline](/img/structure/B4933302.png)
